

# **CU-115** experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CU-115	
Cat. No.:	B15614975	Get Quote

An initial search for "**CU-115**" did not yield specific results for an experimental compound used in cell culture. However, literature strongly suggests a typographical error, and the intended compound is likely CC-115, a well-documented dual inhibitor of mTOR kinase and DNA-dependent protein kinase (DNA-PK).[1][2] This document provides a detailed experimental protocol for the use of CC-115 in a cell culture setting, based on its known mechanism of action.

CC-115 is a potent and selective inhibitor of both mTOR kinase and DNA-PK with IC50 values of 21 nM and 13 nM, respectively.[1] It has been shown to block DNA damage repair pathways and is currently undergoing clinical trials.[1][3] The dual-inhibitor nature of CC-115 makes it a valuable tool for investigating the interplay between cell metabolism, proliferation, and DNA damage response.

## **Mechanism of Action**

CC-115 exerts its biological effects by targeting two key signaling pathways:

- mTOR Pathway: As an mTOR kinase inhibitor, CC-115 blocks both mTORC1 and mTORC2 complexes, which are central regulators of cell growth, proliferation, and survival.
- DNA-PK Pathway: By inhibiting DNA-PK, a critical component of the non-homologous end joining (NHEJ) pathway, CC-115 impairs the repair of DNA double-strand breaks.

This dual activity suggests that CC-115 can be particularly effective in cancer cells, which often exhibit both dysregulated mTOR signaling and a high reliance on DNA repair mechanisms.[1]



# **Quantitative Data Summary**

The following table summarizes the key inhibitory concentrations of CC-115.

Target	IC50 (nM)	Kinase Selectivity	Reference
mTOR Kinase	21	Selective over PI3K- alpha	[1]
DNA-PK	13	Selective over ATM and ATR	[1]
PI3K-alpha	850	~40-fold lower than mTOR/DNA-PK	[1]

# **Experimental Protocols General Cell Culture and Treatment with CC-115**

This protocol outlines the basic steps for treating adherent cancer cell lines with CC-115.

#### Materials:

- Cancer cell line of interest (e.g., ATM-deficient cell lines)
- Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
- CC-115 (stock solution in DMSO)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- · Cell culture flasks or plates
- Incubator (37°C, 5% CO2)

#### Procedure:



#### · Cell Seeding:

- Culture cells to ~80% confluency.
- Wash cells with PBS and detach using Trypsin-EDTA.
- Neutralize trypsin with complete medium and centrifuge the cell suspension.
- Resuspend the cell pellet in fresh medium and perform a cell count.
- Seed cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a predetermined density and allow them to adhere overnight.

#### CC-115 Treatment:

- Prepare serial dilutions of CC-115 in complete cell culture medium from the DMSO stock.
  Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.
- Remove the medium from the cells and replace it with the medium containing the desired concentrations of CC-115. Include a vehicle control (DMSO only).
- Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

## **Cell Viability Assay (MTT Assay)**

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with CC-115.

#### Materials:

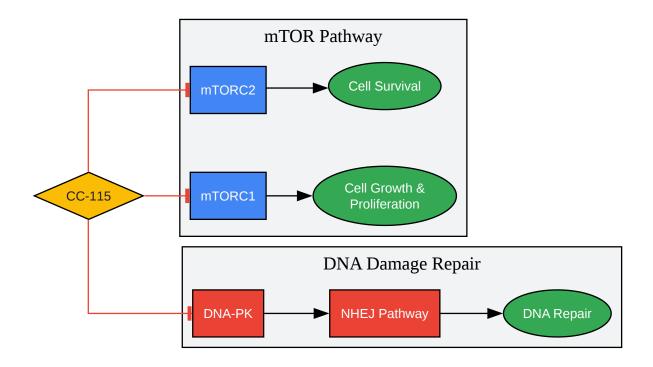
- Cells treated with CC-115 in a 96-well plate
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader



#### Procedure:

- Following the treatment period with CC-115, add 10 μL of MTT solution to each well.
- Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Carefully remove the medium and add 100  $\mu L$  of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

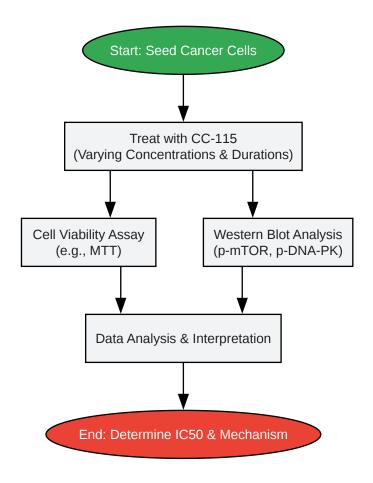
## **Visualizations**



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Caption: CC-115 dual-inhibits the mTOR and DNA-PK signaling pathways.





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Caption: A typical experimental workflow for evaluating CC-115 in cell culture.

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## References

- 1. CC-115, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CC-115, a Dual Mammalian Target of Rapamycin/DNA-Dependent Protein Kinase Inhibitor in Clinical Trial, Is a Substrate of ATP-Binding Cassette G2, a Risk Factor for CC-115 Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. Phase 1b study of enzalutamide plus CC-115, a dual mTORC1/2 and DNA-PK inhibitor, in men with metastatic castration-resistant prostate cancer (mCRPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
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